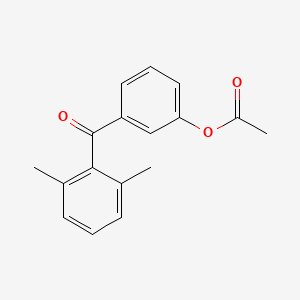

3-Acetoxy-2',6'-dimethylbenzophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,6’-dimethylbenzophenone typically involves the acetylation of 2’,6’-dimethylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetoxy-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Acetoxy-2’,6’-dimethylbenzophenone has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to interact with enzymes and proteins, altering their activity and function .

Comparación Con Compuestos Similares

- 2-Acetoxy-4’,6’-dimethylbenzophenone

- 4-Acetoxy-2’,6’-dimethylbenzophenone

- 3-Hydroxy-2’,6’-dimethylbenzophenone

Comparison: 3-Acetoxy-2’,6’-dimethylbenzophenone is unique due to the specific positioning of the acetoxy group and the methyl groups on the benzophenone core. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from its analogs .

Actividad Biológica

3-Acetoxy-2',6'-dimethylbenzophenone is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an acetoxy group attached to a benzophenone core. The molecular formula is , and its IUPAC name is [3-(2,6-dimethylbenzoyl)phenyl] acetate. The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The acetoxy group can hydrolyze to release acetic acid and the corresponding phenol, which may participate in various biochemical pathways. This mechanism is crucial for its role in enzyme inhibition and protein interactions, making it a valuable compound for research in enzymology and pharmacology.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.

2. Anticancer Properties

The compound has been explored for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, similar to other phenolic compounds . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

3. Antioxidant Activity

The antioxidant properties of this compound have been documented, suggesting that it can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in the context of diseases where oxidative damage plays a significant role .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity: A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. The IC50 values were found to be significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells .

- Enzyme Interaction Studies: Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Acetoxy-4’,6’-dimethylbenzophenone | Moderate | Moderate enzyme inhibition |

| 4-Acetoxy-2’,6’-dimethylbenzophenone | High | Stronger anticancer properties |

| 3-Hydroxy-2’,6’-dimethylbenzophenone | Low | Antioxidant but less potent than target |

This table illustrates how structural variations among benzophenone derivatives influence their biological activities.

Propiedades

IUPAC Name |

[3-(2,6-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-6-4-7-12(2)16(11)17(19)14-8-5-9-15(10-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPBUHFWEAMTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641680 | |

| Record name | 3-(2,6-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-14-6 | |

| Record name | [3-(Acetyloxy)phenyl](2,6-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.